molecular formula C16H23N3O2 B12994441 tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B12994441
M. Wt: 289.37 g/mol
InChI Key: QJVRWYJVVQZQMF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bicyclo[111]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound featuring a unique bicyclo[111]pentane structure

Preparation Methods

The synthesis of tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multiple steps. One common synthetic route includes the formation of the bicyclo[1.1.1]pentane core through carbene insertion into a bicyclo[1.1.0]butane intermediate . This is followed by the construction of the pyrazolo[4,3-c]pyridine ring system through cyclization reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure conditions, as well as the use of specific catalysts.

Chemical Reactions Analysis

tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity to target proteins or enzymes. The pyrazolo[4,3-c]pyridine ring system may interact with active sites of enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the pyrazolo[4,3-c]pyridine ring system, offering distinct chemical and biological properties.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl 3-(1-bicyclo[1.1.1]pentanyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-5-4-12-11(9-19)13(18-17-12)16-6-10(7-16)8-16/h10H,4-9H2,1-3H3,(H,17,18)

InChI Key

QJVRWYJVVQZQMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C34CC(C3)C4

Origin of Product

United States

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